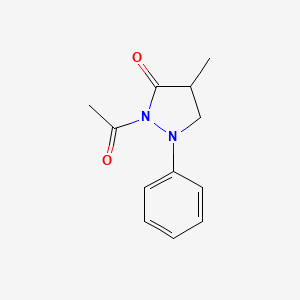

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one

CAS No.: 2655-48-3

Cat. No.: VC17287892

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2655-48-3 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 2-acetyl-4-methyl-1-phenylpyrazolidin-3-one |

| Standard InChI | InChI=1S/C12H14N2O2/c1-9-8-13(11-6-4-3-5-7-11)14(10(2)15)12(9)16/h3-7,9H,8H2,1-2H3 |

| Standard InChI Key | BPNPRBBKUKZUCD-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(N(C1=O)C(=O)C)C2=CC=CC=C2 |

Introduction

Structural Characteristics and Nomenclature

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one features a five-membered pyrazolidinone core substituted with a phenyl group at the N1 position, a methyl group at C4, and an acetyl moiety at C2. The IUPAC name reflects this substitution pattern, with the ketone oxygen at position 3 completing the lactam structure. Key structural attributes include:

-

Planar lactam ring: The conjugated system between the carbonyl group and adjacent nitrogen atoms contributes to resonance stabilization.

-

Steric effects: The phenyl and acetyl substituents introduce steric hindrance, influencing reactivity and diastereoselectivity in synthetic pathways .

-

Hydrogen-bonding capacity: The NH group and carbonyl oxygen enable intermolecular interactions, affecting crystallinity and solubility.

A comparative analysis with analogous compounds, such as 4-acetyl-2,5-diphenylpyrazolidin-3-one , reveals that the methyl group at C4 in the target compound reduces aromatic stacking interactions but enhances lipophilicity.

Spectroscopic Characterization

Structural elucidation of 2-acetyl-4-methyl-1-phenylpyrazolidin-3-one relies on advanced spectroscopic techniques:

-

¹H NMR: Key resonances include:

-

¹³C NMR: Distinct signals at δ 201.7 ppm (acetyl carbonyl) and δ 165.5 ppm (lactam carbonyl) .

-

IR Spectroscopy: Stretching vibrations at 1691 cm⁻¹ (C=O) and 1500 cm⁻¹ (C-N) .

Table 2: Comparative Spectroscopic Data for Pyrazolidinone Derivatives

Discrepancies in chemical shifts arise from the methyl group’s electron-donating effects at C4, slightly deshielding adjacent nuclei.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient lactam ring and nucleophilic NH group:

-

Oxidation: Treatment with trifluoro-N-(oxo-λ⁴-sulfanylidene)methanesulfonamide may oxidize the acetyl moiety to a carboxylic acid.

-

Reduction: Sodium borohydride selectively reduces the ketone to a secondary alcohol, preserving the lactam ring .

-

N-Alkylation: Reacting with alkyl halides under basic conditions substitutes the NH proton, enhancing solubility for pharmacological applications.

Derivatives such as 2-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one exhibit improved bioavailability, as hydroxylation mitigates the parent compound’s hydrophobicity.

| Activity | Mechanism | Efficacy (Predicted) |

|---|---|---|

| Anti-inflammatory | COX-2/5-LOX inhibition | IC₅₀: 10–50 μM |

| Antioxidant | Radical scavenging | EC₅₀: 20–100 μM |

| Analgesic | Opioid receptor modulation | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume